molecular formula C11H7N3O5S B3002590 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide CAS No. 324758-81-8

5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide

Cat. No.: B3002590
CAS No.: 324758-81-8
M. Wt: 293.25
InChI Key: YSALWINKZXABAO-UHFFFAOYSA-N
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Description

5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide is a chemical compound of significant interest in infectious disease research, particularly in the development of novel antibacterial and antitubercular agents. This compound belongs to the nitrothiophene carboxamide (NTC) class, which has been identified as a promising scaffold in antimicrobial discovery . Research indicates that 5-nitrothiophenes function as prodrugs, requiring enzymatic activation within the bacterial cell to exert their antibacterial effect . Against Mycobacterium tuberculosis, compounds of this class demonstrate a mechanism of action identical to that of the advanced clinical candidate PA-824 . They are reductively activated by the deazaflavin (F420)-dependent nitroreductase (Ddn), leading to the release of nitric oxide, which is the active bactericidal agent that kills both replicating and non-replicating populations of the bacilli . Resistance studies further confirm this mechanism, as mutants resistant to 5-nitrothiophenes are cross-resistant to PA-824 and are consistently unable to produce the essential F420 cofactor . In Gram-negative bacterial research, such as against E. coli, Salmonella, and Shigella, nitrothiophene carboxamides have shown potent, bactericidal activity . Their activity in these pathogens is dependent on activation by specific bacterial nitroreductases, NfsA and NfsB . This series was strategically optimized to overcome efflux pump liability, a major challenge in antibiotic development, resulting in compounds with potent activity against multidrug-resistant clinical isolates . Researchers value this compound for exploring novel mechanisms to target persistent infections. It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O5S/c15-11(9-5-6-10(20-9)14(18)19)12-7-1-3-8(4-2-7)13(16)17/h1-6H,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSALWINKZXABAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with 4-nitroaniline in the presence of coupling agents such as carbodiimides. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve efficient large-scale synthesis .

Chemical Reactions Analysis

5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and electrophilic reagents. Major products formed from these reactions include amino derivatives and substituted thiophenes .

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block for Organic Synthesis: This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups can participate in various chemical reactions, including electrophilic substitution, reduction, and oxidation reactions.
  • Biological Activity:
    • Antimicrobial Properties: Research indicates that 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics. The mechanism may involve inhibition of bacterial cell wall synthesis.
    • Anti-inflammatory and Anticancer Activities: Preclinical studies have shown promise in its anti-inflammatory effects and potential anticancer properties, suggesting it could be beneficial in therapeutic applications against various diseases.
  • Materials Science:
    • Electronic Applications: Due to its unique electronic properties, this compound is utilized in the fabrication of light-emitting diodes (LEDs) and other electronic materials. Its ability to act as a semiconductor makes it valuable for optoelectronic devices.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of thiophene derivatives highlighted that this compound showed potent activity against Gram-positive bacteria. The compound's structure was found to correlate with its effectiveness, where modifications to the nitro groups significantly influenced its antibacterial potency.

Case Study 2: Anti-inflammatory Effects

In a preclinical trial assessing the anti-inflammatory properties of various thiophene derivatives, this compound exhibited notable inhibition of pro-inflammatory cytokines in vitro. This suggests potential for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis, leading to its antimicrobial activity . The exact molecular pathways involved are still under investigation, but it is believed to target key enzymes and receptors in cells .

Comparison with Similar Compounds

N-(4-Substituted Thiazol-2-yl) Derivatives

  • Its narrow-spectrum antibacterial activity is attributed to interactions with bacterial membrane proteins .
  • N-(4-(3,5-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide : With 99.05% purity (C₁₄H₇F₂N₃O₃S₂), this compound demonstrates enhanced solubility and potency against Gram-positive pathogens, suggesting fluorine atoms improve target binding .
  • N-(4-(4-Cyanophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide: The cyano group (C₁₃H₈N₄O₃S₂) introduces strong electron-withdrawing effects, which may enhance stability but reduce bioavailability .

N-(4-Nitrophenyl) Derivatives with Modified Thiophene Rings

  • 5-Methyl-N-(4-Nitrophenyl)Thiophene-2-Carboxamide : Replacing the nitro group with a methyl group (C₁₂H₁₁N₃O₃S) reduces antitubercular activity but maintains low cytotoxicity, indicating the nitro group's critical role in targeting M. tuberculosis .
  • 5-Methyl-N-(4-Nitrophenyl)Thiophene-2-Carboxamide 1,1-Dioxide : Oxidation to a sulfone derivative (C₁₂H₁₁N₃O₅S) increases polarity, altering pharmacokinetic profiles. However, this modification diminishes antimycobacterial efficacy, highlighting the importance of the thiophene ring's electronic structure .

Electronic and Steric Effects of Substituents

  • Nitro vs. Trifluoromethyl Groups : The trifluoromethyl analogue (C₁₄H₉F₃N₂O₂S) in shows reduced antibacterial activity compared to the nitro-substituted parent compound, likely due to decreased electrophilicity and altered interactions with bacterial enzymes .

Biological Activity

5-Nitro-N-(4-nitrophenyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention for its diverse biological activities. The compound features a unique structure that includes a thiophene ring substituted with a carboxamide group and a 4-nitrophenyl moiety, contributing to its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur, which enhances the compound's electronic properties.
  • Carboxamide Group : Contributes to hydrogen bonding capabilities and solubility in biological systems.
  • Nitrophenyl Substituents : The presence of nitro groups can influence the compound's reactivity and interaction with biological targets.

This planar structure allows for effective π-π stacking interactions with biomolecules, enhancing its potential for various biological applications.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes, which is crucial for its pharmacological effects. Notable findings include:

  • Enzyme Targets : Interaction studies indicate that the compound can modulate the activity of enzymes involved in various metabolic pathways. For instance, it has been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies have demonstrated that this compound shows promising antibacterial activity with MIC values comparable to standard antibiotics .
  • Biofilm Inhibition : It has been noted for its ability to inhibit biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, showcasing its potential in treating biofilm-associated infections .

Anticancer Potential

Research indicates that this compound may have anticancer properties:

  • Cell Line Studies : In vitro studies on human tumor cell lines revealed that the compound inhibits cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Mechanism of Action : The anticancer activity may be attributed to its ability to interfere with critical cellular processes through enzyme inhibition and modulation of signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
N-(4-nitrophenyl)thiophene-2-sulfonamideContains a sulfonamide group instead of carboxamidePotential antibacterial properties
5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamideBromine substitution at the 5-positionUsed in Suzuki coupling reactions
N-(3-nitrophenyl)thiophene-2-carboxamideDifferent nitrophenyl substitutionPotentially different biological activity profiles
N-(4-methylphenyl)thiophene-2-carboxamideMethyl substitution on phenyl groupMay exhibit distinct electronic properties

This table illustrates the diversity within thiophene derivatives while emphasizing the specific biological activities and potential applications of this compound.

Study on Antimicrobial Activity

In a recent study, several derivatives including this compound were evaluated for their antimicrobial efficacy. Results indicated that this compound displayed significant inhibition zones against tested pathogens, thereby supporting its use as a potential antimicrobial agent .

Anticancer Research

Another study focused on the anticancer properties of this compound against various cancer cell lines. The findings showed that it effectively inhibited cell proliferation, highlighting its potential role in cancer therapy . Further investigations into its mechanism revealed interactions with key enzymes involved in cancer cell metabolism.

Q & A

Q. What are the common synthetic routes for 5-nitro-N-(4-nitrophenyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling thiophene-2-carbonyl chloride derivatives with nitro-substituted anilines. For example:

  • Reagents : 2-Thiophenecarbonyl chloride and 4-nitroaniline.
  • Conditions : Reflux in acetonitrile for 1 hour under stirring, followed by solvent evaporation to isolate crystals .
  • Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

  • Catalysis : Basic catalysts (e.g., triethylamine) improve yields by neutralizing HCl byproducts.

  • Microwave Assistance : Reduces reaction time and improves purity compared to conventional heating .

    • Yield/Purity : Melting point (397 K) and TLC (Rf values) confirm purity .
    MethodReagents/ConditionsKey OutcomesReference
    ConventionalAcetonitrile, reflux, 1 hourCrystals via evaporation
    Microwave-assistedCyclohexanone, Al₂O₃, basic catalystFaster reaction, higher yield

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Assign peaks for nitro groups (δ ~8.5 ppm for aromatic protons) and thiophene carbons (δ ~120–140 ppm) .
    • Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
    • Melting Point (m.p.) : Compare observed m.p. (e.g., 397 K) with literature to assess purity .
    • Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the structural features and intermolecular interactions of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation of acetonitrile .
  • Key Parameters :
  • Dihedral Angles : Measure angles between thiophene and nitrobenzene rings (e.g., 13.53° and 8.50° in asymmetric units) to assess planarity .
  • Hydrogen Bonding : Identify weak C–H⋯O/S interactions using software like Mercury. These interactions stabilize crystal packing .
    • Validation : Compare bond lengths/angles with homologous compounds (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to detect electronic effects of sulfur vs. oxygen .

Q. How do computational methods (e.g., DFT, molecular docking) aid in understanding electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) :
  • Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For nitro-thiophene derivatives, the LUMO is often localized on the nitro group .
    • Molecular Docking :
  • Screen against biological targets (e.g., T-type Ca²⁺ channels) using software like AutoDock Vina. Prioritize compounds with binding energies < -7 kcal/mol .
    • QSPR Models : Correlate substituent effects (e.g., nitro position) with bioactivity using regression analysis .

Q. What strategies address discrepancies in bioactivity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Assay Validation :
  • Use standardized protocols (e.g., patch-clamp for ion channel inhibition ).
  • Include positive controls (e.g., mibefradil for T-type Ca²⁺ channels) .
    • Variable Control :
  • pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) must match across labs .
    • Data Normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-lab variability .

Q. What experimental designs (e.g., factorial design) optimize synthesis yield and purity?

Methodological Answer:

  • Factorial Design : Test factors like temperature (80–120°C), solvent (acetonitrile vs. DMF), and catalyst (presence/absence).
  • Example : A 2³ design (8 experiments) identifies optimal conditions (e.g., 100°C, acetonitrile, no catalyst) via ANOVA .
    • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reactant ratios) and yield .

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